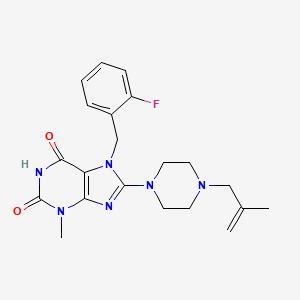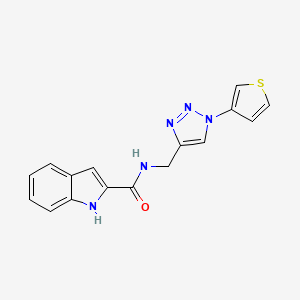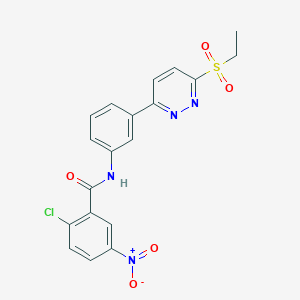![molecular formula C24H29N5O5S B2480051 2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 925405-80-7](/img/structure/B2480051.png)
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a variety of functional groups, including furan, oxadiazole, and piperazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring, the introduction of the furan moiety, and the coupling with the piperazine derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.
Wissenschaftliche Forschungsanwendungen
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its diverse functional groups.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethan-1-one)
- **5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- **5-Furan-2-yl[1,3,4]oxadiazole-2-thiol
Uniqueness
2-({[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amino)-1-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl-propylamino]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S/c1-2-11-27(18-22-25-26-24(34-22)21-9-6-16-33-21)19-23(30)28-12-14-29(15-13-28)35(31,32)17-10-20-7-4-3-5-8-20/h3-10,16-17H,2,11-15,18-19H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKZRIZNAKLXSG-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=NN=C(O1)C2=CC=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=NN=C(O1)C2=CC=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)
![2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2479969.png)




![6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2479977.png)
![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)

![4-Cyclobutyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2479981.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2479984.png)
![6-(2,3-dimethoxybenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2479988.png)
![5-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B2479989.png)
![2-((3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(4-hydroxyphenyl)acetamide](/img/structure/B2479990.png)
